Morpholine, 4-(methylsulfonyl)-
Overview
Description
“Morpholine, 4-(methylsulfonyl)-” is an organic compound with the formula C5H11NO3S. It is also known as Morpholine methane sulfonic acid amide . The molecular weight of this compound is 165.211 .
Molecular Structure Analysis
The molecular structure of “Morpholine, 4-(methylsulfonyl)-” consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The sulfur atom is attached to the ring via a methyl group .Chemical Reactions Analysis
Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .Safety and Hazards
Mechanism of Action
Target of Action
Morpholine, 4-(methylsulfonyl)-, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multitarget mechanism .
Mode of Action
The mode of action of Morpholine, 4-(methylsulfonyl)-, is multifaceted. It is involved in the design of ruthenium-based antibacterial agents that exhibit strong potency against Staphylococcus aureus .
Biochemical Pathways
It is known that the compound plays a role in the design of antibacterial agents that can efficiently remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
Pharmacokinetics
Morpholine derivatives are known to have a broad spectrum of pharmacological activities and are often used in drug design to improve pharmacokinetic properties .
Result of Action
The results of mechanism studies have confirmed that the ruthenium-based antibacterial agents modified with the Morpholine, 4-(methylsulfonyl)-, moiety can destroy the bacterial membrane and induce ROS production in bacteria . Furthermore, animal infection models have confirmed that these agents show significant anti-infective activity in vivo .
Action Environment
It is known that the compound is used in the design of antibacterial agents that are effective against multidrug-resistant bacteria, suggesting that it may be effective in a variety of environments .
Properties
IUPAC Name |
4-methylsulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKQMUSVBGSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333977 | |
Record name | 4-methanesulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697-34-3 | |
Record name | 4-methanesulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methanesulfonylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.